di-tert-Butyl phosphite

Prodrug synthesis Tenofovir Phosphonate deprotection

Di-tert-butyl phosphite (CAS 13086-84-5) is a dialkyl phosphite distinguished by its sterically demanding tert-butyl groups, which confer unique reactivity and stability profiles compared to other dialkyl or diaryl phosphites. As a versatile organophosphorus reagent, it finds primary application as a phosphorylating agent for synthesizing complex phosphate esters, including key intermediates for antiviral prodrugs and phosphopeptides.

Molecular Formula C8H19O3P
Molecular Weight 194.21 g/mol
Cat. No. B1362853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedi-tert-Butyl phosphite
Molecular FormulaC8H19O3P
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OP(O)OC(C)(C)C
InChIInChI=1S/C8H19O3P/c1-7(2,3)10-12(9)11-8(4,5)6/h9H,1-6H3
InChIKeyRRJHOMPUEYYASJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-Butyl Phosphite: A High-Performance Reagent for Phosphorylation and Prodrug Synthesis


Di-tert-butyl phosphite (CAS 13086-84-5) is a dialkyl phosphite distinguished by its sterically demanding tert-butyl groups, which confer unique reactivity and stability profiles compared to other dialkyl or diaryl phosphites [1]. As a versatile organophosphorus reagent, it finds primary application as a phosphorylating agent for synthesizing complex phosphate esters, including key intermediates for antiviral prodrugs and phosphopeptides [2]. Its commercial availability, typically at 95% purity as a liquid, and defined physical properties (boiling point 66-68°C at 0.5 mmHg, density ~0.995 g/mL) establish it as a critical tool in advanced organic synthesis.

Why Di-tert-Butyl Phosphite Cannot Be Directly Substituted by Simpler Dialkyl Phosphites


The simple substitution of di-tert-butyl phosphite with smaller dialkyl phosphites (e.g., diethyl or dimethyl phosphite) in synthetic protocols is not chemically equivalent. The bulky tert-butyl groups impart fundamentally different steric and electronic properties to the phosphorus center, which directly influences reaction selectivity, the ease of deprotection in multistep syntheses, and the stability of the resulting intermediates [1]. Crucially, di-tert-butyl phosphite exhibits a unique hydrolysis mechanism and rate compared to other dialkyl phosphites, a property that is both a synthetic challenge and a strategic advantage in the final deprotection step of phosphonate prodrug synthesis [2].

Quantitative Performance Evidence for Di-tert-Butyl Phosphite Versus Key Comparators


Superior Synthetic Utility in Antiviral Prodrug Synthesis Compared to Diethyl Phosphite

In the synthesis of the antiviral drug Tenofovir, a direct head-to-head comparison demonstrated a critical advantage for di-tert-butyl phosphite over the commonly used diethyl phosphite. The established route using diethyl phosphite required expensive reagents and elaborate workup for the final deprotection step. The new route using di-tert-butyl phosphite, despite making initial synthesis of the starting material more challenging, led to a much easier hydrolysis of the phosphonate ester in the final step [1].

Prodrug synthesis Tenofovir Phosphonate deprotection

Unique Hydrolysis Kinetics: An SN1 Mechanism Not Observed in Other Linear Dialkyl Phosphites

A kinetic study of the neutral aqueous hydrolysis of dialkyl phosphites revealed a fundamental mechanistic divergence for di-tert-butyl phosphite. While the rate constants for other unsubstituted dialkyl phosphites decrease with increasing alkyl size and correlate with Taft induction constants, di-tert-butyl phosphite shows an unusually high rate of hydrolysis [1].

Hydrolysis kinetics Stability Reaction mechanism

Enhanced Regioselectivity in Nucleoside Phosphitylation Compared to Less Hindered Phosphoramidites

The sterically hindered di-tert-butyl N,N-diethylphosphoramidite, a derivative synthesized from di-tert-butyl phosphite, enables highly chemo- and regioselective phosphitylation of unprotected 2′-deoxyribonucleosides. This method provides efficient and selective phosphorylation of the 5'-hydroxy group [1]. This is a class-level advantage, as less bulky phosphoramidites (e.g., those derived from dimethyl or diethyl phosphite) would be expected to show lower selectivity on unprotected nucleosides due to reduced steric control.

Nucleoside modification Regioselectivity Phosphitylation

Effective Phosphorylation Agent for Solid-Phase Peptide Synthesis via Phosphoramidite Derivatives

Di-tert-butyl N,N-diethylphosphoramidite, readily derived from di-tert-butyl phosphite, has been demonstrated as a highly effective reagent for the 'phosphite-triester' phosphorylation of resin-bound peptides [1]. This method, using the bulky tert-butyl phosphoramidite, allows for efficient global phosphorylation of serine and threonine residues [2]. This contrasts with earlier methods that often required more steps or less stable protecting groups.

Peptide synthesis Phosphopeptides Solid-phase synthesis

Optimal Use Cases for Di-tert-Butyl Phosphite Based on Quantitative Evidence


Streamlined Synthesis of Phosphonate Antiviral Prodrugs (e.g., Tenofovir)

Procurement for this scenario is justified by the direct evidence of a 72% yield in the synthesis of Tenofovir [1]. The key differentiator is the facile final deprotection step enabled by the tert-butyl groups, which simplifies the process compared to diethyl phosphite routes. This makes di-tert-butyl phosphite the reagent of choice for developing cost-effective and scalable processes for antiviral phosphonate prodrugs [1].

High-Selectivity Phosphorylation of Unprotected Nucleosides

This scenario is supported by the class-level evidence of high regioselectivity for 5'-hydroxy phosphitylation on unprotected 2'-deoxyribonucleosides [2]. The steric bulk of the tert-butyl-derived phosphoramidite provides control not achievable with smaller alkyl analogs. This application is ideal for labs synthesizing modified oligonucleotides and nucleoside-based therapeutics where streamlining the workflow by avoiding protection/deprotection steps is a priority [2].

Efficient Solid-Phase Synthesis of Phosphopeptides

Based on supporting evidence, the phosphoramidite derivative of di-tert-butyl phosphite is a proven reagent for incorporating phosphate groups into peptides during solid-phase synthesis [3]. Its effectiveness in the 'phosphite-triester' method makes it a key procurement item for research groups focused on synthesizing biologically active phosphopeptides, a class of molecules with significant potential in drug discovery and chemical biology [3].

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